Product packaging for CKD 602(Cat. No.:)

CKD 602

Cat. No.: B1191915
M. Wt: 531.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development of Topoisomerase I Inhibitors

The foundation for topoisomerase I (Top1) inhibitors in cancer therapy was laid in 1966 with the discovery of camptothecin (B557342) (CPT) by M.E. Wall and M.C. Wani. Isolated from the bark of Camptotheca acuminata, a tree native to China, CPT was identified through systematic screening of natural products for anticancer properties. wikipedia.org Initial preclinical and preliminary clinical trials indicated CPT's anticancer activity against various tumors, including breast, ovarian, colon, lung, and stomach cancers. wikipedia.org

The molecular target of CPT was later identified in the 1980s as DNA Topoisomerase I, a nuclear enzyme vital for regulating DNA topology. nih.govwikipedia.orgresearchgate.net Top1 plays a critical role in cellular processes such as DNA replication, transcription, and recombination by relieving torsional strain in DNA through transient single-strand breaks. nih.govwikipedia.orgaacrjournals.orgtandfonline.com The mechanism of action of CPT and its derivatives involves binding to the Top1-DNA complex, thereby stabilizing the cleavable complex and preventing the re-ligation of DNA single-strand breaks. wikipedia.orgnih.govwikipedia.orgtandfonline.comwikipedia.orgprobes-drugs.orgnih.gov This interference leads to lethal double-stranded DNA breaks when encountered by advancing replication forks, ultimately triggering apoptosis and cell death. wikipedia.orgnih.govwikipedia.orgtandfonline.comwikipedia.orgprobes-drugs.orgnih.gov

Despite its promising anticancer activity, the initial clinical application of CPT faced challenges primarily due to its poor water solubility and associated toxicities. wikipedia.orgiomcworld.comresearchgate.net These limitations spurred extensive research into developing synthetic and semi-synthetic camptothecin analogs with improved pharmacological properties. wikipedia.orgiomcworld.comacs.org

Overview of Camptothecin Analogs in Preclinical Anticancer Research

The challenges posed by native camptothecin led to the development of numerous derivatives designed to enhance water solubility, improve pharmacokinetic profiles, and manage toxicity. wikipedia.orgiomcworld.comacs.org Two notable clinically approved camptothecin analogs are Irinotecan (B1672180) (CPT-11) and Topotecan (B1662842). wikipedia.orgnih.govresearchgate.netaacrjournals.orgwikipedia.orgprobes-drugs.orgnih.govresearchgate.netguidetopharmacology.orgguidetopharmacology.orgwikipedia.orgprobes-drugs.org These compounds were engineered to facilitate parenteral administration of the active lactone form, which is crucial for their therapeutic effect. wikipedia.orgnih.goviomcworld.comnih.gov

Preclinical studies demonstrated that these newer generations of camptothecin analogs exhibit significant antineoplastic activity across a broad spectrum of tumor models. nih.govaacrjournals.org The ongoing development of camptothecin derivatives continues to focus on optimizing their therapeutic index, exploring novel chemical modifications, and investigating new delivery systems to further improve their efficacy and safety. acs.org

Positioning of CKD-602 within the Camptothecin Derivative Landscape

CKD-602, also known as Belotecan (B1684226), represents a novel synthetic, water-soluble camptothecin derivative and a potent Topoisomerase I inhibitor. nih.govselleckchem.comtocris.comnih.govnih.govglpbio.comaacrjournals.orgmdpi.comresearchgate.netnih.gov Its chemical structure is characterized as 7-[2-(N-isopropylamino)ethyl]-(20S)-camptothecin. nih.govtocris.comglpbio.commdpi.comresearchgate.netcaymanchem.com This design specifically addresses the poor water solubility and toxicity issues associated with the parent camptothecin. nih.gov

Preclinical investigations have indicated that CKD-602 exhibits antitumor activity that is either equal to or superior to that of camptothecin. nih.govtandfonline.com Furthermore, it has been shown to possess more potent Top1-inhibiting activity when compared to Topotecan. mdpi.com The development of CKD-602 has also included a pegylated liposomal formulation, S-CKD602, which aims to prolong its circulation time in plasma and achieve extended drug exposure within tumor tissues, thereby potentially enhancing its therapeutic efficacy. ascopubs.orgnih.gov

Properties

Molecular Formula

C25H27N3O4.HCl

Molecular Weight

531.49

Synonyms

Alternative Names: Belotecan, Camtobell®

Origin of Product

United States

Molecular Mechanism of Action of Ckd 602

Direct Topoisomerase I Inhibition

Topoisomerase I is crucial for resolving the topological stress that arises in DNA during replication and transcription by introducing transient single-strand breaks. medkoo.comtandfonline.comidrblab.net CKD-602 directly interferes with this enzymatic activity. tocris.com

CKD-602 binds to and stabilizes the DNA-topoisomerase I cleavable complex. This stabilization prevents the religation of single-stranded DNA breaks that are normally transiently generated by topoisomerase I. medkoo.combocsci.comtocris.commedkoo.comnih.gov The resulting accumulation of these "cleavable complexes" is a hallmark of TOP1 inhibitor action. tandfonline.com

Induction of DNA Damage and Cellular Stress Responses

The interference with DNA replication and transcription by CKD-602 leads to significant DNA damage, which in turn triggers cellular stress responses. bocsci.comnih.govnih.gov

By stabilizing the cleavable complex, CKD-602 prevents the religation of single-strand breaks. medkoo.combocsci.commedkoo.comnih.gov These single-strand breaks are then converted into more severe, irreversible double-strand breaks when encountered by the DNA replication fork. medkoo.combocsci.comtandfonline.comnih.govnih.gov This accumulation of both single-strand and double-strand DNA breaks is a critical cytotoxic effect of CKD-602. bocsci.comsmolecule.com

The presence of DNA damage, particularly double-strand breaks, activates DNA damage checkpoint pathways. mdpi.comnih.govnih.govuni-muenchen.de A key early event in this response is the phosphorylation of histone H2AX at serine 139, leading to the formation of γH2AX foci. mdpi.comresearchgate.netdntb.gov.uaembopress.orgresearchgate.netamegroups.orgbiorxiv.orgaging-us.com This phosphorylation is a sensitive biomarker for DNA double-strand breaks and is induced by CKD-602 treatment. researchgate.netresearchgate.net The activation of these pathways, including ATM-CHK2 and ATR-CHK1, aims to halt cell cycle progression to allow for DNA repair or to initiate apoptosis if the damage is irreparable. mdpi.comnih.govnih.gov

Cell Cycle Perturbation and Arrest

Table 1: Effect of CKD-602 on Cell Cycle Progression in Cancer Cell Lines

Cell Line (Cancer Type)CKD-602 ConcentrationIncubation TimeObserved EffectReference
CaSki (Cervical Cancer)Half IC50 to IC50 values48 hG2/M phase accumulation (26.3% to 64.5%) nih.gov
HeLa (Cervical Cancer)Half IC50 to IC50 values48 hG2/M phase accumulation (23.4% to 70.9%) nih.gov
SiHa (Cervical Cancer)Half IC50 to IC50 values48 hG2/M phase accumulation (16.0% to 61.0%) nih.gov
YD-8 (Oral Squamous Cell Carcinoma)0.02 µg/ml48 h, 72 hG2/M phase arrest nih.govresearchgate.net
YD-9 (Oral Squamous Cell Carcinoma)0.02 µg/ml48 h, 72 hG2/M phase arrest nih.govresearchgate.net
YD-38 (Oral Squamous Cell Carcinoma)0.02 µg/ml48 h, 72 hG2/M phase arrest nih.govresearchgate.net
LN229 (Glioma)0.02 µM48 hG2 phase arrest researchgate.net
U251 MG (Glioma)0.06 µM48 hG2 phase arrest researchgate.net
U343 MG (Glioma)0.03 µM48 hG2 phase arrest researchgate.net
U87 MG (Glioma)0.06 µM48 hG2 phase arrest researchgate.net

Table 2: Key Molecular Changes Induced by CKD-602

Molecular EventEffect of CKD-602Associated Pathways/ProteinsReference
DNA-Topoisomerase I Cleavable ComplexStabilizationTopoisomerase I medkoo.combocsci.comtocris.commedkoo.comnih.gov
DNA ReplicationDisruption/InhibitionDNA replication machinery medkoo.combocsci.comnih.gov
DNA TranscriptionInterferenceRNA transcription machinery bocsci.comresearchgate.netnih.govresearchgate.netuni-muenchen.de
Single-Strand DNA BreaksAccumulation (due to inhibited religation)Topoisomerase I medkoo.combocsci.commedkoo.comnih.gov
Double-Strand DNA BreaksGeneration (upon replication fork collision)DNA replication fork medkoo.combocsci.comtandfonline.comnih.govnih.gov
γH2AX phosphorylationIncreased expression/formation of fociHistone H2AX (Ser139), ATM, ATR, DNA-PK mdpi.comresearchgate.netdntb.gov.uaembopress.orgresearchgate.netamegroups.orgbiorxiv.orgaging-us.com
p53 phosphorylationIncreased expressionp53 (Ser15) medchemexpress.comnih.govresearchgate.netresearchgate.net
PARPIncreased expressionPARP, cleaved PARP medchemexpress.comnih.gov
BAXIncreased expressionBAX medchemexpress.comnih.gov
Cyclin B1Increased expression, phosphorylationCyclin B1 medchemexpress.comnih.govnih.gov
p21Increased expressionp21 medchemexpress.comnih.gov
phospho-cdc2 (Tyr15)Increased expressioncdc2 medchemexpress.comnih.gov

Specific G2/M Phase Cell Cycle Arrest Mechanisms

A key aspect of CKD-602's anticancer activity is its ability to induce cell cycle arrest specifically at the G2/M phase. rndsystems.comnih.govtocris.comselleckchem.commedchemexpress.comresearchgate.netresearchgate.netnih.govnih.govnih.govmedchemexpress.com This effect has been consistently observed across a range of human cancer cell lines, including cervical cancer cells (CaSki, HeLa, and SiHa), oral squamous cell carcinoma (OSCC) cell lines (YD-8, YD-9, and YD-38), and glioma cell lines (U87 MG, U343 MG, U251 MG, and LN229). rndsystems.comnih.govtocris.comselleckchem.commedchemexpress.comresearchgate.netresearchgate.netnih.govnih.govnih.govmedchemexpress.com The induction of G2/M phase arrest by CKD-602 is a time- and dose-dependent phenomenon. nih.govresearchgate.netnih.gov For instance, in cervical cancer cell lines, treatment with CKD-602 led to a significant, concentration-dependent accumulation of cells in the G2/M phase. nih.gov

Table 1: CKD-602 Induced G2/M Phase Cell Accumulation in Cervical Cancer Cell Lines (48h Treatment) nih.gov

Cell LineControl G2/M Phase (%)CKD-602 Treated G2/M Phase (%)
CaSki26.364.5
HeLa23.470.9
SiHa16.061.0

Regulation of Cell Cycle Regulatory Proteins (e.g., phospho-cdc2, Cyclin A2, Cyclin B1)

The induction of G2/M phase arrest by CKD-602 is associated with distinct alterations in the expression and phosphorylation of key cell cycle regulatory proteins. Western blot analysis has revealed that the expression levels of phospho-cdc2 (Tyr 15), cyclin A2, and cyclin B1 are increased in a time-dependent manner following the administration of CKD-602, particularly in oral squamous cell carcinoma cell lines. nih.govnih.govmedchemexpress.com In cervical cancer cells, an increase in the expression of cyclin B1 and phosphorylated cyclin B1 has also been observed after CKD-602 treatment. nih.gov The cdc2/cyclin B complex plays a critical role in regulating the G2/M phases, and its inactivation during the G2 phase is typically maintained by the phosphorylation of cdc2 at Tyr 15 and Thr 14 by Myt1 kinases. nih.govresearchgate.net Furthermore, CKD-602 treatment has been shown to increase the phosphorylation of histone H2AX (γH2AX) at Ser 139, an early cellular response indicative of double-stranded DNA breaks. nih.govresearchgate.net

Apoptosis Induction Pathways

Beyond cell cycle arrest, CKD-602 is a potent inducer of apoptosis in various cancer cell lines. nih.govselleckchem.commedchemexpress.comresearchgate.netresearchgate.netnih.govnih.govnih.govmedchemexpress.comresearchgate.net This pro-apoptotic activity is observed in a dose-dependent manner. nih.govresearchgate.netnih.govresearchgate.net

Activation of Pro-Apoptotic Proteins (e.g., BAX, PARP cleavage)

The apoptotic pathways activated by CKD-602 involve the upregulation and activation of specific pro-apoptotic proteins. Research findings indicate that treatment with CKD-602 leads to increased expression of the Bcl2-associated X protein (BAX) and poly(ADP-ribose) polymerase (PARP). researchgate.netnih.govnih.govmedchemexpress.comresearchgate.netsmolecule.com Notably, the cleavage of PARP is a significant marker of apoptosis, as PARP is a known substrate for caspases, particularly caspase-3. researchgate.netnih.govnih.govresearchgate.netsmolecule.com BAX, a member of the Bcl-2 family of proteins, plays a crucial role in promoting apoptosis, and its activation contributes to the acceleration of cell death. nih.gov

Caspase-Dependent and Caspase-Independent Apoptotic Mechanisms

The induction of apoptosis by topoisomerase I inhibitors, including CKD-602, is generally understood to involve the activation of caspases, a family of cysteine proteases essential for the execution phase of apoptosis. tandfonline.com The observed cleavage of PARP following CKD-602 treatment strongly suggests the involvement of caspase-dependent apoptotic pathways, as PARP cleavage is a hallmark event downstream of caspase activation. researchgate.netnih.govnih.govresearchgate.netsmolecule.com While the primary mechanism points towards caspase involvement, some topoisomerase I inhibitors have been reported to induce G2/M arrest in a p53-independent manner, which could imply the existence of alternative or complementary cell death pathways. nih.gov However, specific detailed research findings on caspase-independent apoptotic mechanisms directly attributed to CKD-602 are not extensively documented in the provided literature.

Interplay with Other Cellular Signaling Pathways

Influence on p53 Status and Cellular Response

The tumor suppressor protein p53 plays a critical role in cellular responses to DNA damage, including cell cycle arrest and apoptosis. Treatment with CKD-602 has been shown to increase the expression of phosphorylated p53, specifically at Ser15, in cervical cancer cells. researchgate.netnih.govmedchemexpress.comresearchgate.net The phosphorylation of p53 is known to modulate its functions and is causally linked to the induction of apoptosis. nih.gov Furthermore, p53 can activate the expression of BAX, thereby promoting apoptosis. nih.gov

The influence of p53 status on the efficacy of CKD-602 has been investigated in oral squamous cell carcinoma (OSCC) cell lines with varying p53 statuses (wild-type, mutant, or undetectable p53 protein). researchgate.netspandidos-publications.com Some studies suggest that the cytotoxic effect of CKD-602 might be more pronounced in cell lines lacking p53 mutations compared to those with a p53 mutation. spandidos-publications.com Conversely, other research indicates that the synergistic apoptotic effects of CKD-602 when combined with cisplatin (B142131) can be observed despite differences in p53 status, suggesting potential therapeutic benefits regardless of the p53 profile. researchgate.netnih.gov The complex interplay between topoisomerase I inhibitors like CKD-602 and p53 status highlights the need for further evaluation to fully understand its implications for therapeutic strategies. researchgate.netspandidos-publications.com

Preclinical Efficacy Studies of Ckd 602 in Cancer Models

In Vitro Cytotoxicity and Antiproliferative Activity Across Diverse Cancer Cell Lines

CKD-602 has shown potent activity against various human tumor cell lines by inducing cell cycle arrest and apoptosis.

CKD-602 has demonstrated time- and dose-dependent antiproliferative effects in several human oral squamous cell carcinoma (OSCC) cell lines. In a study involving three OSCC cell lines derived from Korean patients—YD-8 (tongue), YD-9 (buccal mucosa), and YD-38 (lower gingiva)—susceptibility to the compound varied. After 72 hours of treatment, the 50% inhibition of cell viability (IC50) was observed at concentrations of 2.4 µg/ml for YD-8, 0.18 µg/ml for YD-9, and 0.05 µg/ml for YD-38 nih.gov. The mechanism behind this antiproliferative effect was identified as the induction of G2/M phase cell cycle arrest and apoptosis nih.gov. Further studies have also highlighted its cytotoxic effects on other OSCC cell lines, including A253, HSC-3, and KB cells.

Table 1: IC50 Values of CKD-602 in OSCC Cell Lines

Cell LineOriginIC50 Value (72h)
YD-8Tongue2.4 µg/ml
YD-9Buccal Mucosa0.18 µg/ml
YD-38Lower Gingiva0.05 µg/ml

The anticancer effects of CKD-602 have been studied in four human glioma cell lines: U87 MG, U343 MG, U251 MG, and LN229. The compound induced significant time- and dose-dependent cytotoxicity in all tested cell lines. The susceptibility to CKD-602 at 48 hours of treatment varied, with IC50 values of 9.07 nM for LN229, 14.57 nM for U251 MG, 29.13 nM for U343 MG, and 84.66 nM for U87 MG nih.gov. The cytotoxic mechanism was attributed to the induction of G2 phase cell cycle arrest and apoptosis nih.gov.

Table 2: IC50 Values of CKD-602 in Glioma Cell Lines

Cell LineIC50 Value (48h)
LN2299.07 nM
U251 MG14.57 nM
U343 MG29.13 nM
U87 MG84.66 nM

In vitro studies on human cervical cancer cell lines, including CaSki, HeLa, and SiHa, have shown that CKD-602 exerts significant cytotoxic effects in a time- and dose-dependent manner. At 48 hours post-treatment, the IC50 values were determined to be 30 ng/ml for CaSki cells, 150 ng/ml for HeLa cells, and 150 ng/ml for SiHa cells medchemexpress.com. The antiproliferative action of CKD-602 in these cell lines is linked to the induction of apoptosis and cell cycle arrest at the G2/M phase medchemexpress.comcaymanchem.com.

Table 3: IC50 Values of CKD-602 in Cervical Cancer Cell Lines

Cell LineIC50 Value (48h)
CaSki30 ng/ml
HeLa150 ng/ml
SiHa150 ng/ml

The antiproliferative activity of CKD-602 has also been evaluated against colorectal carcinoma cell lines. In studies using the HT-29 colon cancer cell line, CKD-602 demonstrated potent cytotoxicity with an IC50 value of 10.9 ng/ml caymanchem.com.

Table 4: IC50 Value of CKD-602 in a Colorectal Carcinoma Cell Line

Cell LineIC50 Value
HT-2910.9 ng/ml

Preclinical evaluations have confirmed the cytotoxic potential of CKD-602 in ovarian carcinoma. It has been shown to inhibit the proliferation of the SKOV3 ovarian cancer cell line with an IC50 value of 31 ng/ml caymanchem.com. Further research has reported its activity against other ovarian cell lines, with IC50 values of 1.3 µM for CHA-OVA-9, 5.3 µM for CHA-OVA-18, and 0.81 µM for CHA-OVA-16.

Table 5: IC50 Values of CKD-602 in Ovarian Carcinoma Cell Lines

Cell LineIC50 Value
SKOV331 ng/ml
CHA-OVA-91.3 µM
CHA-OVA-185.3 µM
CHA-OVA-160.81 µM

CKD-602 has been investigated for its effects on lung cancer cells. In vitro studies have shown its ability to inhibit the proliferation of the A549 lung cancer cell line, with a reported IC50 value of 9 ng/ml caymanchem.com. While many clinical trials have focused on its activity in small cell lung cancer (SCLC), this preclinical data highlights its potency in non-small cell lung cancer models as well researchgate.netmdpi.comnih.govnih.govnih.govkoreamed.org.

Table 6: IC50 Value of CKD-602 in a Lung Cancer Cell Line

Cell LineIC50 Value
A5499 ng/ml

Breast Cancer Cell Lines

Preclinical studies have demonstrated the anticancer activity of CKD-602 in breast cancer cell lines. In a series of in vitro assays evaluating its efficacy, CKD-602 was tested against the MX-1 human breast cancer cell line, where it exhibited cytotoxic effects nih.gov. While specific IC50 values from this particular study are not detailed in the provided search results, the inclusion of MX-1 in the panel of responsive cancer cell lines indicates its sensitivity to this topoisomerase I inhibitor. The MX-1 cell line is a well-established model in breast cancer research, and its response to CKD-602 suggests a potential therapeutic role for this agent in breast cancer treatment. Further research is needed to quantify the precise potency of CKD-602 in a broader range of breast cancer cell lines representing different molecular subtypes.

Table 1: Preclinical Efficacy of CKD-602 in Breast Cancer Cell Lines

Cell Line Efficacy Metric Finding

Melanoma Cell Lines

While in vivo studies have confirmed the antitumor activity of CKD-602 in human melanoma xenograft models, specific in vitro efficacy data, such as IC50 or GI50 values, for melanoma cell lines were not available in the provided search results. The A375 human melanoma cell line has been extensively used in xenograft models to evaluate the in vivo efficacy of CKD-602 and its formulations mdpi.comnih.gov. The positive outcomes in these in vivo models strongly suggest that CKD-602 possesses activity against melanoma cells. However, direct quantitative measures of its cytotoxic or antiproliferative effects from in vitro assays on melanoma cell lines like A375 or SK-MEL-28 are not detailed in the available information.

Gastric Cancer Cell Lines

The cytotoxic effects of CKD-602 have been evaluated in a panel of human gastric cancer cell lines, revealing a range of sensitivities to the drug. In one study, the half-maximal inhibitory concentration (IC50) values were determined for several SNU (Seoul National University) gastric cancer cell lines. The findings indicated that SNU-5 was the most sensitive, with an IC50 of 0.09375 (±0.001) µg/ml. The SNU-16 and SNU-601 cell lines also demonstrated sensitivity to CKD-602, both with an IC50 of 0.1875 µg/ml (with standard deviations of ±0.005 and ±0.003, respectively) nih.gov. These results highlight the potent in vitro activity of CKD-602 against gastric cancer cells.

Table 2: Cytotoxic Efficacy of CKD-602 in Gastric Cancer Cell Lines

Cell Line IC50 (µg/ml) Standard Deviation
SNU-5 0.09375 ±0.001
SNU-16 0.1875 ±0.005

In Vivo Antitumor Activity in Xenograft Models

Human Melanoma Xenograft Models (e.g., A375)

The in vivo antitumor activity of CKD-602 has been demonstrated in human melanoma xenograft models. Studies utilizing female athymic nude mice bearing A375 human melanoma tumors have shown that both CKD-602 and its liposomal formulation, S-CKD602, are effective in this model nih.gov. S-CKD602 was found to be more efficacious than the free drug. The therapeutic index of S-CKD602 was approximately two-fold greater than that of free CKD-602 in the A375 model nih.gov. These findings underscore the potential of CKD-602 as a therapeutic agent for melanoma.

Human Ovarian Carcinoma Xenograft Models (e.g., ES-2)

In preclinical evaluations using human ovarian carcinoma xenograft models, CKD-602 has shown significant antitumor efficacy. Specifically, in studies with female athymic nude mice bearing ES-2 human ovarian tumors, both CKD-602 and its liposomal formulation, S-CKD602, were tested nih.gov. The liposomal formulation, S-CKD602, was reported to be more efficacious than the free form of the drug. The therapeutic index of S-CKD602 in the ES-2 model was estimated to be approximately six-fold greater than that of free CKD-602, indicating a substantial improvement in the therapeutic window with the liposomal delivery system nih.gov.

Human Colorectal Carcinoma Xenograft Models (e.g., HT-29)

The antitumor properties of CKD-602 have also been confirmed in human colorectal carcinoma xenograft models. In studies involving female athymic nude mice with HT-29 human colon tumor xenografts, the efficacy of CKD-602 and its liposomal formulation, S-CKD602, was compared nih.gov. Consistent with findings in other tumor models, S-CKD602 demonstrated greater efficacy than the free drug. The therapeutic index of S-CKD602 in the HT-29 tumor model was reported to be at least three-fold greater than that of free CKD-602, highlighting its enhanced antitumor effect in a colorectal cancer setting nih.gov.

Human Small Cell Lung Cancer Xenograft Models (e.g., H82)

In preclinical evaluations, CKD-602 has shown notable efficacy against human small cell lung cancer (SCLC) xenografts. A key model used in these studies is the NCI-H82 cell line. Research on a STEALTH® liposomal formulation of CKD-602 (S-CKD602) demonstrated its superior therapeutic index in H82 tumors, which was estimated to be approximately 3-fold greater than that of the free, non-liposomal form of CKD-602. nih.govsemanticscholar.org

Further investigation into the antitumor activity in the H82 xenograft model revealed that tumor regression was achieved with S-CKD602. researchgate.net In these studies, tumor-bearing athymic nude mice were treated intravenously, and the results indicated that the liposomal formulation of CKD-602 significantly enhanced the antitumor efficacy compared to the free drug in this SCLC model. researchgate.net

Antitumor Activity of CKD-602 Formulations in H82 SCLC Xenograft Model

Formulation Outcome Therapeutic Index Improvement
Free CKD-602 Tumor Growth Inhibition Not Applicable
S-CKD602 Tumor Regression ~3-fold vs. Free CKD-602

Cervical Cancer Xenograft Models

The antitumor effects of CKD-602 have also been evaluated in cervical cancer xenograft models. In a study utilizing the CaSki human cervical cancer cell line, treatment with CKD-602 resulted in a significant inhibition of tumor growth in a xenograft model compared to the control group. nih.gov

In this particular study, BALB/c-nude mice with established CaSki tumors were treated intravenously with CKD-602. The results showed a statistically significant reduction in tumor volume seventeen days after the last injection, highlighting the potential of CKD-602 in the context of cervical cancer. nih.gov

Efficacy of CKD-602 in CaSki Cervical Cancer Xenograft Model

Treatment Group Outcome
Control (PBS) Continued Tumor Growth
CKD-602 Significant Inhibition of Tumor Growth

General Antitumor Efficacy in Murine Xenograft Models

Beyond SCLC and cervical cancer, CKD-602 has demonstrated a broad spectrum of antitumor activity in various other murine xenograft models. For instance, in a mouse glioma model using U87MG cells, CKD-602 treatment led to a significant reduction in tumor volume compared to the control group. nih.gov

Furthermore, the efficacy of S-CKD602 has been observed in several other human tumor xenografts. These include A375 melanoma, ES-2 ovarian, and HT-29 colon cancer models. nih.govsemanticscholar.orgresearchgate.net In each of these models, S-CKD602 was found to be more efficacious than the free form of the drug. nih.govsemanticscholar.org Specifically, tumor regression was achieved at varying doses of S-CKD602 in the ES-2 ovarian, A375 melanoma, and HT-29 colon xenograft models. researchgate.net

Summary of CKD-602 Antitumor Activity in Various Murine Xenograft Models

Cancer Type Cell Line CKD-602 Formulation Efficacy Outcome
Glioma U87MG Free CKD-602 Significant Tumor Volume Reduction
Melanoma A375 S-CKD602 Tumor Regression
Ovarian Cancer ES-2 S-CKD602 Tumor Regression
Colon Cancer HT-29 S-CKD602 Tumor Regression

Comparative Preclinical Efficacy with Other Topoisomerase I Inhibitors (e.g., Topotecan (B1662842), Irinotecan)

Comparative studies are crucial for contextualizing the preclinical efficacy of a novel therapeutic agent. CKD-602 has been compared with other established topoisomerase I inhibitors, most notably topotecan.

In studies involving various human tumor xenografts, CKD-602 has demonstrated a favorable preclinical profile compared to topotecan. In animal models, the optimal dosing schedule for free CKD-602 was found to produce superior antitumor activity to that of topotecan. semanticscholar.org

A direct comparison of the liposomal formulation, S-CKD602, with topotecan in the A375 melanoma and HT-29 colon tumor xenograft models revealed a greater therapeutic index for S-CKD602. nih.govsemanticscholar.org Specifically, the therapeutic index of S-CKD602 was approximately 5-fold greater than that of topotecan in the A375 model and at least 3-fold greater in the HT-29 model. nih.gov While direct comparative preclinical data between CKD-602 and irinotecan (B1672180) is not as readily available in the reviewed literature, the consistent outperformance of CKD-602, particularly its liposomal formulation, against topotecan underscores its potential as a potent topoisomerase I inhibitor.

Comparative Therapeutic Index of S-CKD602 and Topotecan in Xenograft Models

Xenograft Model S-CKD602 Therapeutic Index vs. Topotecan
A375 Melanoma ~5-fold Greater
HT-29 Colon ≥ 3-fold Greater

Pharmacological Characteristics in Preclinical Models

Preclinical Pharmacokinetic Profiles of CKD-602

The study of how an organism affects a drug, known as pharmacokinetics, is crucial in preclinical development. For CKD-602, investigations have centered on its disposition in plasma, distribution into tumors and other tissues, and how different formulations alter its behavior in animal models.

In preclinical studies using mice, the plasma disposition of CKD-602 has been shown to be highly dependent on its formulation. When administered in a non-liposomal form to mice bearing A375 human melanoma xenografts, CKD-602 exhibited rapid clearance from the plasma.

Conversely, a pegylated liposomal formulation, S-CKD602, was developed to extend the drug's circulation time. This formulation demonstrated significantly prolonged plasma exposure. In one study, the plasma exposure (Area Under the Curve, or AUC) of S-CKD602 was found to be approximately 25-fold greater than that of non-liposomal CKD-602 in mice. A significant portion of the drug, around 82%, remains encapsulated within the liposome in the plasma after administration of S-CKD602. This encapsulation protects the active lactone form of CKD-602 from converting to its inactive hydroxyacid form in the bloodstream.

Pharmacokinetic Parameters of CKD-602 Formulations in Mouse Plasma
FormulationDoseSum Total CKD-602 AUC (ng/mL·h)
Non-liposomal CKD-60230 mg/kg9,117
S-CKD602 (Liposomal)1 mg/kg201,929

The distribution of CKD-602 into tumor and other tissues is a critical determinant of its efficacy. Studies in mice with human melanoma xenografts have compared the tissue disposition of both non-liposomal CKD-602 and the liposomal formulation, S-CKD602.

For non-liposomal CKD-602, the highest drug exposures were observed in the liver and kidney, which is consistent with the typical distribution and elimination pathways for non-liposomal camptothecin (B557342) analogues. Notably, the exposure of CKD-602 was higher in the tumor compared to the plasma between 7 and 24 hours post-administration.

In contrast, administration of S-CKD602 resulted in the highest tissue exposures in the spleen, tumor, and liver, a characteristic distribution pattern for liposomal drugs which are often taken up by the reticuloendothelial system. The liposomal formulation led to a substantial, though lesser, total exposure in the tumor compared to the plasma. However, it significantly prolonged the presence of the drug in the tumor's extracellular fluid (ECF), which is crucial for its therapeutic effect. The distribution of S-CKD602 was also found to be 1.6-fold greater in fat compared to muscle.

CKD-602 Exposure (AUC) in Plasma and Tumor in A375 Xenograft Model
FormulationDosePlasma AUC (ng/mL·h)Tumor AUC (ng/mL·h)Tumor ECF AUC (ng/mL·h)
Non-liposomal CKD-60230 mg/kg9,11711,661639
S-CKD602 (Liposomal)1 mg/kg201,92913,194187

Formulation has a profound impact on the pharmacokinetic parameters of CKD-602. The development of the STEALTH liposomal formulation, S-CKD602, was designed to improve upon the pharmacokinetic profile of the non-liposomal drug.

Preclinical data clearly demonstrates the success of this strategy. In mice, even at a 30-fold lower dose, S-CKD602 produced a plasma AUC that was over 22-fold higher than that of the non-liposomal formulation (201,929 vs. 9,117 ng/mL·h). eur.nlresearchgate.net This indicates a dramatically lower clearance and longer circulation half-life for the liposomal version. The encapsulation of CKD-602 within pegylated liposomes shields it from rapid elimination, allowing for extended exposure. nih.govresearcher.life While the total tumor AUC was comparable between the two formulations, the liposomal product achieved this with a much smaller dose and provided a more sustained release of the drug into the tumor environment. eur.nlresearchgate.net

Preclinical Pharmacodynamic Endpoints and Relationships

Pharmacodynamics involves the study of a drug's effect on the body. For CKD-602, preclinical research has focused on linking its concentration and exposure duration to its antitumor activity.

The antitumor activity of camptothecin analogues, including CKD-602, is known to be S-phase specific, meaning they are most effective against cells that are actively replicating DNA. Consequently, their cytotoxicity is highly dependent on the duration of exposure rather than the peak concentration. Preclinical studies have substantiated this relationship for CKD-602.

In xenograft models, the improved antitumor response and therapeutic index of S-CKD602 compared to non-liposomal CKD-602 are attributed to its ability to provide prolonged drug exposure within the tumor. researcher.life A key study demonstrated that after administration of S-CKD602, CKD-602 concentrations were maintained above 1 ng/mL in the tumor extracellular fluid for over 72 hours. eur.nlresearchgate.net In contrast, the non-liposomal formulation only maintained this concentration for approximately 20 hours. eur.nlresearchgate.net This three-fold longer duration of exposure in the tumor is consistent with the superior antitumor efficacy observed for S-CKD602 in preclinical models. researcher.life

Mechanism-based pharmacodynamic (PD) models are mathematical tools used to quantitatively describe the relationship between drug exposure and its effect, based on the drug's mechanism of action. For CKD-602, a topoisomerase I inhibitor, such models would aim to link drug concentration to the inhibition of the enzyme and subsequent cancer cell death.

While specific mechanism-based PD models developed purely in animal studies for CKD-602 are not extensively detailed in available literature, the principles of such modeling are well-established for anticancer agents. These models often connect pharmacokinetic parameters to a tumor growth inhibition model, describing the time course of the antitumor effect.

A mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) model was developed for the liposomal formulation, S-CKD602, to characterize the interaction between the drug and monocytes in cancer patients. nih.gov This model was based on receptor binding kinetics and described the bidirectional relationship where monocytes contribute to the clearance of the liposomal drug, and the drug, in turn, can affect monocyte counts. nih.gov The development of such models, even in a clinical context, relies on preclinical understanding of the drug's behavior, such as the prolonged release of the active drug form into the tumor from the liposome. nih.gov This modeling approach is valuable for optimizing dosing and predicting the PK and PD of pegylated liposomal agents. nih.gov

Liposomal Formulations (S-CKD602 / Pegylated Liposomal CKD-602)

The encapsulation of CKD-602 into pegylated (STEALTH®) liposomal formulations, known as S-CKD602, represents a significant advancement in the drug's delivery and preclinical performance. These liposomes are engineered with phospholipids covalently bound to methoxypolyethylene glycol (mPEG) on their surface. nih.govaacrjournals.org This design alters the pharmacokinetic profile of the drug, intending to prolong its circulation time, enhance its accumulation in tumor tissues, and ultimately improve its therapeutic index. aacrjournals.orgnih.gov The average particle size of S-CKD602 liposomes is approximately 100 nm, and the active lactone form of CKD-602 is encapsulated within the aqueous core. aacrjournals.orgnih.gov

Enhanced Therapeutic Index in Preclinical Xenograft Models

Preclinical studies in various human tumor xenograft models have demonstrated that S-CKD602 possesses a significantly improved therapeutic index compared to both non-liposomal CKD-602 and another topoisomerase I inhibitor, topotecan (B1662842). nih.gov The therapeutic index, a measure of a drug's efficacy relative to its toxicity, was shown to be greater for the liposomal formulation across several cancer types. aacrjournals.orgnih.gov

In comparative studies using female athymic nude mice with human tumor xenografts, S-CKD602 was consistently more efficacious than the free drug. nih.gov The estimated improvement in the therapeutic index for S-CKD602 was substantial in multiple models. For instance, in an ES-2 ovarian cancer model, the therapeutic index of S-CKD602 was approximately six-fold greater than that of free CKD-602. nih.gov Similarly, in an H82 small cell lung cancer (SCLC) model, a three-fold increase was observed. nih.gov Further studies in A375 melanoma and HT-29 colon tumor models also confirmed the superiority of the liposomal formulation. nih.gov

Tumor Xenograft ModelComparison DrugEstimated Fold-Increase in Therapeutic Index for S-CKD602
ES-2 OvarianFree CKD-602~6-fold
H82 SCLCFree CKD-602~3-fold
A375 MelanomaFree CKD-602~2-fold
A375 MelanomaTopotecan~5-fold
HT-29 ColonFree CKD-602≥3-fold
Table 1: Enhanced Therapeutic Index of S-CKD602 in Human Tumor Xenograft Models. nih.gov

Prolonged Circulation and Improved Tumor Delivery in Animal Models

The pegylated liposomal formulation of CKD-602 was specifically designed to prolong the drug's circulation time in plasma, a key factor for enhancing drug accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. aacrjournals.orgnih.gov Preclinical animal models have confirmed the success of this strategy, showing that S-CKD602 achieves significantly extended plasma exposure and superior tumor delivery compared to the non-liposomal form of the drug. nih.govaacrjournals.org

In mice bearing A375 human melanoma xenografts, the plasma exposure of S-CKD602 was approximately 25-fold greater than that of non-liposomal CKD-602. nih.gov This prolonged circulation directly contributes to greater drug accumulation at the tumor site. Studies measuring the area under the concentration-versus-time curve (AUC)—a measure of total drug exposure over time—revealed a marked pharmacokinetic advantage for S-CKD602 in both plasma and tumor tissue. nih.gov Even when administered at a dose 30 times lower than its non-liposomal counterpart, S-CKD602 achieved a higher total exposure in the tumor. nih.govaacrjournals.org

The duration of exposure to CKD-602 within the tumor was found to be three-fold longer for S-CKD602 compared with the non-liposomal drug. nih.govaacrjournals.org This sustained exposure is particularly important for cell-cycle-specific drugs like camptothecin analogues, whose cytotoxicity is related to the duration of exposure above a critical threshold. nih.govaacrjournals.org

Further research has shown that tumor delivery can be influenced by the characteristics of the tumor microenvironment itself. In a comparison between A375 melanoma and SKOV-3 ovarian xenografts, the plasma disposition of S-CKD602 was similar, but the tumor delivery was significantly different. tandfonline.comnih.gov The ratio of tumor drug exposure to plasma drug exposure was 1.7-fold higher in the SKOV-3 ovarian xenografts, suggesting that factors within the tumor microenvironment, such as the prevalence of certain immune cells, can affect the accumulation of liposomal drugs. tandfonline.comnih.gov

Pharmacokinetic ParameterS-CKD602 (1 mg/kg)Non-liposomal CKD-602 (30 mg/kg)
Plasma Sum Total CKD-602 AUC (ng/mL·h)201,9299,117
Tumor Sum Total CKD-602 AUC (ng/mL·h)13,19411,661
Tumor ECF CKD-602 AUC (ng/mL·h)187639
Duration >1 ng/mL in Tumor ECF (hours)>72~20
Table 2: Pharmacokinetic Comparison of S-CKD602 and Non-liposomal CKD-602 in Mice with A375 Melanoma Xenografts. nih.gov

Release Kinetics from Liposomal Carriers within the Tumor Microenvironment

For liposomal drugs to exert their cytotoxic effect, the active agent must be released from its carrier into the tumor microenvironment and subsequently enter cancer cells. aacrjournals.orgnih.gov The formulation of S-CKD602 is designed to protect the active lactone form of the drug from converting to the inactive hydroxyacid form in the bloodstream and to facilitate its release over a prolonged period within the tumor. nih.gov

Studies using microdialysis in animal models have allowed for the measurement of released CKD-602 in the tumor extracellular fluid (ECF). nih.gov Following administration of S-CKD602, CKD-602 concentrations were sustained above a threshold of 1 ng/mL in the tumor ECF for over 72 hours. nih.gov This is a significant extension compared to the approximately 20-hour duration observed after administering a much higher dose of non-liposomal CKD-602. nih.gov This sustained release of the active drug within the tumor is consistent with the improved antitumor efficacy seen with S-CKD602 in preclinical models. nih.gov

The rate of drug release from the liposomes appears to be more extended in the tumor compared to organs of the reticuloendothelial system like the liver and spleen. nih.gov This suggests that once the liposomes have extravasated into the tumor tissue, they serve as a local drug depot, slowly releasing CKD-602. The release of CKD-602 from the liposomes within the tumor microenvironment is also influenced by the cellular composition of the tumor. tandfonline.com In preclinical models, increased tumor delivery and release of CKD-602 from S-CKD602 in ovarian xenografts compared to melanoma xenografts was correlated with an increased presence of dendritic cells (measured by cd11c staining), suggesting that interactions with immune cells within the tumor contribute to drug release. tandfonline.comnih.gov

Interaction of Liposomal CKD-602 with Monocytes in Preclinical Models

The interaction between pegylated liposomes and cells of the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES), is a critical aspect of their pharmacology. Monocytes are a key component of this system and play a significant role in the clearance of liposomes from circulation. psu.edutandfonline.com Preclinical and mechanistic models indicate a bidirectional interaction between S-CKD602 and monocytes. nih.govnih.gov

Studies suggest that monocytes engulf S-CKD602 liposomes through phagocytosis. psu.edutandfonline.com This process is believed to cause the release of the encapsulated CKD-602, leading to cytotoxicity in the monocytes themselves. psu.edutandfonline.com This increased sensitivity of monocytes is related to the liposomal formulation itself, not to the encapsulated CKD-602, as a similar effect is not observed with the non-liposomal version of the drug. psu.edutandfonline.comtandfonline.com This interaction is a key mechanism for the elimination of S-CKD602 from the body, with the uptake by monocytes being a more significant route of clearance than linear degradation. nih.gov The monocytopenia observed after administration of S-CKD602 is thought to be a result of this direct toxicity to monocytes in the blood, a different mechanism from the myelosuppression in the bone marrow typically seen with conventional small-molecule chemotherapies. nih.govnih.gov

Chemical Biology and Structure Activity Relationship Sar of Ckd 602

Semi-Synthetic Nature and Structural Modifications of Camptothecin (B557342)

Camptothecin (CPT) is a natural plant alkaloid initially identified in 1966 from the bark of Camptotheca acuminata, a tree native to China wikipedia.orgiiarjournals.org. While CPT demonstrated promising anticancer activity, its clinical application was significantly hampered by its poor water solubility and associated toxicities wikipedia.orgiiarjournals.org. These limitations spurred extensive research into the development of synthetic and semi-synthetic camptothecin derivatives aimed at enhancing their pharmacological properties wikipedia.orgiiarjournals.org.

CKD-602, also known as Belotecan (B1684226), represents a significant advancement in this class of compounds, functioning as a semi-synthetic analog of camptothecin iiarjournals.orgmedkoo.comiiarjournals.orgaacrjournals.orgadooq.comascopubs.orgnih.govnih.govupv.eskoreascience.krnih.gov. Developed by Chong Kun Dang Pharmaceutical Corporation, CKD-602 was designed to overcome the inherent drawbacks of the parent compound iiarjournals.org. The primary structural modification in CKD-602 involves the introduction of a side chain containing a basic nitrogen at the 7-position of the B-ring wikipedia.orgiiarjournals.orgkoreascience.krportico.orgbionity.comgoogle.com. Specifically, CKD-602 is chemically designated as 7-[2-(N-isopropylamino)ethyl]-(20S)-camptothecin iiarjournals.orgiiarjournals.orgnih.govgoogle.comresearchgate.net.

The fundamental structure of camptothecin, which includes a planar pentacyclic ring system comprising pyrrolo[3,4-β]-quinoline (rings A, B, and C), a conjugated pyridone (ring D), and an alpha-hydroxy lactone E-ring with an (S) configuration at position 20, is critical for its mechanism of action wikipedia.orgkoreascience.krbionity.comresearchgate.net. This planar structure is considered vital for its ability to inhibit topoisomerase I wikipedia.org. The integrity of the lactone E-ring is essential for the compound's biological activity, as the ring-opened carboxylate form exhibits significantly reduced activity iiarjournals.orgiiarjournals.orgportico.orgbionity.comgoogle.com.

Importance of Substitutions (e.g., 7-position) for Biological Activity

Structural modifications to camptothecin, particularly at positions 7, 9, 10, and 11, have been shown to positively influence their biological activity and physicochemical properties, such as potency and metabolic stability bionity.com. In the case of CKD-602, the strategic introduction of the 7-[2-(N-isopropylamino)ethyl] group at position 7 of the B-ring is a key modification that addresses the poor water solubility of camptothecin wikipedia.orgiiarjournals.orgiiarjournals.orgnih.govupv.eskoreascience.krportico.orgbionity.comgoogle.com. The basic nitrogen within this side chain renders the compound more hydrophilic, thereby improving its solubility in aqueous solutions wikipedia.orgbionity.com.

Beyond enhancing water solubility, alkyl substitutions at position 7 can also lead to increased cytotoxicity wikipedia.orgbionity.comtandfonline.com. Lengthening the carbon chain at this position has been correlated with increased lipophilicity, which can result in greater potency and stability in human plasma wikipedia.org. These 7-substituted groups are capable of interacting with DNA in the presence of topoisomerase I, contributing to enhanced antitumor activity wikipedia.org.

The stereochemistry at the chiral center at position 20 within the E-ring is of paramount importance for camptothecin derivatives wikipedia.orgkoreascience.krbionity.comresearchgate.net. The (S) configuration at this position is critical for effective binding to the active site of topoisomerase I and for maintaining biological activity, whereas the (R) enantiomer is inactive wikipedia.orgkoreascience.krbionity.comresearchgate.net. The hydroxyl group at position 20 forms a crucial hydrogen bond with aspartic acid 533 (Asp533) in the enzyme, and the lactone moiety forms two hydrogen bonds with the amino groups of arginine 364 (Arg364) wikipedia.orgbionity.com.

While the 7-position modification is central to CKD-602's improved profile, other substitutions on the camptothecin scaffold also impact activity wikipedia.orgbionity.comtandfonline.com. For example, the presence of electron-withdrawing groups such as amino, nitro, bromo, or chloro at positions 9 and 10, or a hydroxyl group at position 10 or 11, can enhance activity wikipedia.orgbionity.comtandfonline.com. However, such modifications may sometimes compromise water solubility wikipedia.orgtandfonline.com.

Comparison with Other Second-Generation Camptothecin Analogs

CKD-602 has demonstrated broad antitumor activity across various human tumor types, including ovarian, lung, colon, and mammary carcinomas iiarjournals.orgiiarjournals.orgnih.govnih.gove-crt.org. Comparative preclinical studies have indicated that CKD-602 can be more efficacious than topotecan (B1662842) in several human tumor xenograft models, such as melanoma, ovarian, small cell lung cancer (SCLC), and colon tumors iiarjournals.orgiiarjournals.orgupv.eskoreascience.kr. For example, the mean antitumor index (ATI) values recorded for CKD-602 were significantly higher than those observed for topotecan koreascience.kr. In certain xenograft models, CKD-602 induced substantial tumor regression, often surpassing or matching the effects of topotecan iiarjournals.orgkoreascience.kr.

Beyond these prominent examples, other second-generation camptothecin analogs include Exatecan (DX-8951f), an intrinsically active compound that has shown superior efficacy against human tumor xenografts compared to topotecan and irinotecan (B1672180) iiarjournals.orgupv.es. Lurtotecan (GG-211) is another water-soluble camptothecin analog upv.es. Furthermore, other 7-modified CPT analogues, such as silatecans and karenitecins, are recognized for their lipophilic characteristics and improved stability wikipedia.org. Hexacyclic CPT analogues, formed by connecting methylenedioxy or ethylenedioxy groups between positions 10 and 11, can also yield more water-soluble derivatives with enhanced potency wikipedia.orgtandfonline.com.

Mechanisms of Drug Resistance and Strategies for Overcoming Them in Preclinical Research

Cellular Mechanisms of Acquired Resistance to CKD-602

Acquired resistance to chemotherapy agents like CKD-602 can arise through various cellular mechanisms, impacting drug accumulation, metabolism, and downstream signaling pathways. Understanding these mechanisms is crucial for developing effective strategies to circumvent resistance.

Role of Drug Transporters (e.g., Pgp/MDR1, BCRP/ABCG2) in Resistance

Drug efflux transporters, particularly P-glycoprotein (Pgp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), play a significant role in mediating multidrug resistance by actively pumping chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy nih.govoup.com. CKD-602 has been identified as a substrate for both Pgp/MDR1 and BCRP/ABCG2 nih.govresearchgate.net.

Studies on cisplatin-resistant human oral squamous cell carcinoma (OSCC) cell lines (YD-8/CIS, YD-9/CIS, and YD-38/CIS) have provided insights into the involvement of these transporters in acquired resistance. These cell lines, established through long-term exposure to cisplatin (B142131), exhibited increased functional activities of BCRP and MDR1 researchgate.netresearchgate.netresearchgate.netnih.gov. Specifically, YD-9/CIS cells demonstrated cross-resistance to CKD-602 and showed increased MDR1 activity nih.govmdpi.com. The increased activity of MDR1 or BCRP proteins in these cisplatin-resistant OSCC cells led to a reduction in the intracellular accumulation of drugs, contributing to the observed drug resistance nih.gov. The degree of cross-resistance to CKD-602 varied among these cell lines; YD-8/CIS showed low resistance, YD-9/CIS exhibited medium resistance, while YD-38/CIS showed no resistance to CKD-602 nih.gov.

Molecular Markers Potentially Associated with Resistance (e.g., IRAK1)

Molecular markers can provide predictive insights into drug response and resistance. While the prompt specifically mentions Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) as a potential marker, direct evidence linking IRAK1 specifically to CKD-602 resistance was not explicitly found in the provided search results. However, IRAK1 is a protein kinase known to be involved in inflammatory signaling and has been implicated in the promotion of tumor aggressiveness and resistance to other therapies nih.govulisboa.pt. For instance, increased IRAK1 phosphorylation has been associated with acquired resistance to paclitaxel (B517696) in triple-negative breast cancer cell lines nih.gov. Further research would be needed to elucidate the direct association and mechanistic role of IRAK1, or its related pathways, in the acquired resistance to CKD-602.

Preclinical Combination Therapies to Circumvent Resistance

Combination therapy is a widely adopted strategy to overcome drug resistance by targeting multiple pathways or by enhancing the efficacy of individual agents. Preclinical studies have explored various combinations involving CKD-602 to improve therapeutic outcomes and circumvent resistance.

Synergistic Effects with Cisplatin in In Vitro Models

The combination of CKD-602 with cisplatin has shown promising synergistic effects in various in vitro cancer models. This combination has been investigated as a potential therapeutic strategy for oral squamous cell carcinoma (OSCC) and gastric cancer, among others nih.govresearchgate.netnih.gove-crt.org.

In OSCC cell lines (YD-8, YD-9, and YD-38), the combined treatment of CKD-602 and cisplatin effectively inhibited cell proliferation and significantly increased apoptotic cell death, irrespective of the p53 status of the cell lines nih.govresearchgate.net. This synergistic effect suggests that the combination can enhance the cytotoxic impact beyond that of either agent alone.

Studies in gastric cancer cell lines (SNU-5, SNU-16, and SNU-601) revealed cell line-specific synergistic interactions. Belotecan (B1684226) (CKD-602) demonstrated synergism with cisplatin in inhibiting the growth of SNU-5 and SNU-16 cells. However, in SNU-601 cells, the effect was subadditive nih.gove-crt.org. Mechanistically, the combination with belotecan was found to increase cisplatin-induced DNA interstrand cross-link (ICL) formation in SNU-16 cells. Furthermore, in SNU-16 cells, higher concentrations of cisplatin enhanced the topoisomerase I inhibitory effect of belotecan nih.gove-crt.org. These findings highlight the importance of cellular context in determining the efficacy of combination therapies.

Table 1: Synergistic Effects of CKD-602 and Cisplatin in In Vitro Models

Cell Line TypeCell LinesEffect of CombinationKey FindingsReference
Oral Squamous Cell Carcinoma (OSCC)YD-8, YD-9, YD-38Synergistic inhibition of proliferation and increased apoptosisEffects observed regardless of p53 status. nih.govresearchgate.net
Gastric CancerSNU-5, SNU-16Synergistic growth inhibitionIncreased cisplatin-induced DNA ICL formation (SNU-16); enhanced Topo I inhibition by belotecan (SNU-16). nih.gove-crt.org
Gastric CancerSNU-601Subadditive growth inhibitionNo significant enhancement of cisplatin-induced DNA ICL formation or Topo I inhibition. nih.gove-crt.org

Combinations with Other Agents in Resistant Cell Lines

Beyond cisplatin, preclinical research has investigated other agents in combination with CKD-602 to overcome chemotherapy resistance. One notable example involves the combination of belotecan with AZD6738, an ataxia telangiectasia and Rad3-related protein (ATR) inhibitor, in chemotherapy-resistant ovarian cancer cell lines (SKpac-13 and SNU-119) mdpi.com.

This combination demonstrated a synergistic increase in apoptosis in these resistant cell lines, even when both drugs were used at lower doses than their individual half-maximal inhibitory concentrations (IC50) mdpi.com. Mechanistically, belotecan, as a DNA-damaging agent, typically activates the DNA repair system, leading to an increase in phospho-ATR (pATR) and phospho-Chk1 (pChk1) and subsequent G2/M cell cycle arrest. However, the addition of AZD6738 suppressed the belotecan-induced pATR and pChk1, indicating an inhibition of the DNA repair system. This suppression resulted in the release of G2/M arrest and a notable increase in the sub-G1 phase cell population, signifying enhanced apoptosis mdpi.com. These findings suggest that targeting DNA damage response pathways can be a viable strategy to resensitize resistant cancer cells to CKD-602.

Table 2: Combination Therapies with CKD-602 in Resistant Cell Lines

Combination AgentsCell Line TypeCell LinesEffect of CombinationKey FindingsReference
CKD-602 + AZD6738 (ATR Inhibitor)Ovarian CancerSKpac-13, SNU-119Synergistic increase in apoptosisSuppressed belotecan-induced pATR and pChk1, released G2/M arrest, increased sub-G1 phase cells. mdpi.com

Advanced Research Methodologies and Models in Ckd 602 Studies

Utilization of Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture systems are instrumental in mimicking the complex architecture and microenvironment of solid tumors, which significantly influence drug response and resistance. While direct studies explicitly detailing the use of CKD-602 in advanced 3D models such as multicellular spheroids (MCS) or multicellular layers (MCLs) are not extensively documented in publicly available literature, the application of these models to other topoisomerase I inhibitors, like irinotecan (B1672180), establishes a strong precedent for their utility in evaluating CKD-602.

Multicellular spheroids are self-assembled, spherical aggregates of cancer cells that replicate key aspects of a tumor's microenvironment, including gradients of oxygen, nutrients, and pH, as well as complex cell-cell and cell-extracellular matrix interactions. These models often exhibit increased resistance to chemotherapeutic agents compared to 2D monolayer cultures, providing a more stringent and predictive platform for drug testing. The inclusion of non-cancerous cells, such as fibroblasts and immune cells, can further enhance the physiological relevance of these models by simulating the heterotypic interactions within a tumor.

Multicellular layers (MCLs) represent another 3D culture technique where cancer cells are grown to a high density, forming stratified layers. This model is particularly useful for studying the challenges of drug penetration through dense tumor tissue, a major factor in clinical drug resistance. Studies using MCL models with agents like paclitaxel (B517696) have demonstrated that drug penetration can be a significant determinant of chemosensitivity within the multilayered structure of a tumor. patsnap.com

A critical advantage of 3D culture models is their ability to assess the penetration and distribution of a drug within a tumor-like mass. Limited drug diffusion into dense tissue is a primary mechanism of resistance that is not captured by 2D models. patsnap.com For instance, research on the camptothecin (B557342) derivative irinotecan has utilized 3D spheroid models to investigate the dynamics of drug resistance, which can be mediated by both pre-existing resistant cell populations and the development of de novo resistance. nih.gov The spatial distribution of a drug and its active metabolites can be visualized and quantified within the spheroid, revealing how effectively the compound reaches cells in different layers, from the proliferating outer zone to the quiescent or necrotic core. This analysis provides crucial pharmacodynamic information that can inform the therapeutic potential of compounds like CKD-602.

High-Throughput Screening and "-Omics" Approaches

The integration of high-throughput screening with "-omics" technologies (genomics, proteomics) allows for a comprehensive analysis of the molecular changes induced by a drug and the identification of mechanisms underlying sensitivity and resistance.

While specific genomic and proteomic studies on cells treated with CKD-602 are not widely reported in the available literature, the methodologies applied to similar compounds highlight the potential of these approaches. Proteomic analysis, for example, has been successfully used to identify proteins associated with resistance to irinotecan in colon cancer cell lines. patsnap.com Using techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, researchers can compare the protein expression profiles of drug-sensitive parental cells and their drug-resistant counterparts. patsnap.com This allows for the identification of up-regulated or down-regulated proteins that may contribute to the resistant phenotype. patsnap.com

Such studies on irinotecan have identified proteins involved in diverse biological processes, including cellular transcription, apoptosis, and redox regulation, as being differentially expressed in resistant cells. patsnap.com This type of analysis for CKD-602 could yield a deeper understanding of its molecular mechanism and uncover novel biomarkers for predicting patient response.

Table 1: Illustrative Differentially Expressed Proteins in Irinotecan-Resistant LoVo Cells

Protein NameFunctionExpression Change in Resistant Cells
Aldo-keto reductase family 1 member A1 (AKR1A1)Redox regulationUp-regulated
Alpha-crystallin B chain (CRYAB)Stress response, anti-apoptoticUp-regulated
Cofilin-1 (CFL1)Actin dynamicsDown-regulated
Peroxiredoxin-1 (PRDX1)Antioxidant, redox regulationDown-regulated
This table is based on findings for the related compound irinotecan and serves to illustrate the type of data generated from proteomic analyses. patsnap.com

Gene signature analysis involves examining the expression patterns of a group of genes to identify a molecular fingerprint associated with a specific cellular state, such as drug resistance. This approach can help identify predictive biomarkers for therapeutic response. For instance, studies in chronic kidney disease have utilized gene expression profiling to identify signatures that predict disease progression. aacrjournals.org In the context of cancer therapy, analyzing the transcriptomic data from cells treated with CKD-602 could reveal specific gene signatures associated with sensitivity or resistance. By correlating these signatures with data from patient tumors, it may be possible to develop diagnostic tools to guide personalized treatment strategies. Research into other cancer types has shown that specific gene expression patterns can be linked to the activation of alternative signaling pathways that allow cancer cells to evade treatment, highlighting the power of this methodology.

Future Directions and Unexplored Avenues in Ckd 602 Research

Investigation of Novel Molecular Targets and Off-Target Effects

The primary molecular target of CKD-602 is topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. patsnap.com By stabilizing the topoisomerase I-DNA cleavable complex, CKD-602 inhibits the re-ligation of single-strand breaks, leading to lethal double-stranded DNA breaks and subsequent apoptosis in rapidly dividing cancer cells. wikipedia.orgpatsnap.com

While topoisomerase I inhibition is the cornerstone of CKD-602's anticancer activity, recent research has begun to explore potential novel molecular targets that may contribute to its therapeutic effects or mediate off-target toxicities. A molecular docking study has suggested that belotecan (B1684226), along with other camptothecins, may interact with ribosomal proteins L15 and L11. nih.gov This interaction is hypothesized to potentially induce an antitumor immune response independent of topoisomerase I inhibition, opening up a new area of investigation for the immunomodulatory properties of this class of drugs. nih.gov

The off-target effects of CKD-602 are generally consistent with those of other topoisomerase I inhibitors and are largely attributed to its impact on rapidly proliferating cells. The most common of these is myelosuppression, leading to reduced production of blood cells and resulting in conditions such as anemia, leukopenia, and thrombocytopenia. patsnap.com Gastrointestinal issues, including nausea, vomiting, and diarrhea, are also frequently observed. patsnap.com While these are considered off-target effects in that they are not directed at the tumor, they are mechanistically linked to the drug's primary mode of action. Further research is needed to fully elucidate other potential off-target interactions that are independent of topoisomerase I inhibition.

Development of Advanced Delivery Systems Beyond Liposomal Formulations

To enhance the therapeutic index of CKD-602, a pegylated liposomal formulation known as S-CKD602 has been developed. wikipedia.org Liposomes are vesicular structures that can encapsulate drugs, potentially altering their pharmacokinetic profile and improving drug delivery to tumor tissues. researchgate.netbioresscientia.compreprints.org However, the field of drug delivery is rapidly advancing, and several other novel systems are being explored for camptothecin (B557342) analogues that could be applicable to CKD-602. nih.govsayretherapeutics.com

Future research could focus on the development of polymer-based nanocarriers, which have shown promise for delivering other camptothecins. nih.gov These systems can improve drug solubility and stability. Another avenue of exploration is the use of inorganic nanoparticles, such as single-walled carbon nanotubes and mesoporous silica (B1680970) nanoparticles, which can act as carriers for targeted drug delivery and controlled release. nih.gov The application of these advanced delivery systems to CKD-602 could potentially lead to improved efficacy and reduced systemic toxicity.

Delivery SystemPotential Advantages for CKD-602
Liposomes Enhanced drug stability, altered pharmacokinetics, potential for targeted delivery.
Polymer-based Nanocarriers Improved solubility, sustained release, potential for surface modification for targeting.
Inorganic Nanoparticles High drug loading capacity, controlled release, potential for theranostic applications.

Rational Design of Next-Generation Camptothecin Analogs Based on CKD-602 Insights

The development of CKD-602 itself was a result of efforts to improve upon the properties of the parent compound, camptothecin. Future drug design can, in turn, learn from the structural features and clinical performance of CKD-602. The structure-activity relationship (SAR) of camptothecins provides a foundation for the rational design of new analogues. nih.gov Key insights include the necessity of the E-ring in its lactone form for activity and the critical role of the (S)-configuration at the C20 chiral center. nih.gov

The unique side chain at the 7-position of CKD-602 contributes to its specific pharmacological properties. By analyzing how this and other structural modifications in CKD-602 affect its interaction with topoisomerase I and other potential targets, medicinal chemists can design next-generation analogues with improved efficacy, better safety profiles, or the ability to overcome drug resistance. patsnap.comnih.gov For instance, modifications could be aimed at enhancing the stability of the lactone ring, which is prone to hydrolysis and inactivation at physiological pH.

Exploration of CKD-602 in Rare Cancer Models

CKD-602 has been approved in South Korea for the treatment of small-cell lung cancer and ovarian cancer. wikipedia.org While these are significant indications, the potent activity of CKD-602 suggests its potential utility in a broader range of malignancies, including rare cancers. Research has demonstrated the in vitro and in vivo efficacy of CKD-602 in glioma, a type of brain tumor that can be considered a rare and difficult-to-treat cancer. nih.gov

Further exploration of CKD-602 in various rare cancer models is a promising avenue for future research. This could include preclinical studies in patient-derived xenograft (PDX) models of rare tumors to better predict clinical response. Clinical trials in patient populations with rare cancers that currently have limited treatment options could also be initiated based on strong preclinical rationale. A phase II study has also evaluated the efficacy of belotecan in persistent or recurrent carcinoma of the cervix. researchgate.net

Cancer TypeEvidence of CKD-602 Activity
Small-Cell Lung Cancer Approved for use in South Korea. wikipedia.orgnih.govnih.gov
Ovarian Cancer Approved for use in South Korea. wikipedia.orgresearchgate.net
Glioma Demonstrated significant anticancer effect in a mouse glioma model. nih.gov
Cervical Cancer Investigated in a phase II clinical trial for recurrent or persistent disease. researchgate.netnih.gov

Deep Dive into the Role of Cellular Context and Genetic Background on CKD-602 Response

The response of cancer cells to CKD-602 can be influenced by their specific cellular and genetic makeup. For example, the in vitro sensitivity to CKD-602 has been shown to vary among different human glioma cell lines. This variability highlights the importance of understanding the molecular determinants of drug response.

Future research should aim to conduct a deep dive into how the cellular context and genetic background of tumors impact their sensitivity to CKD-602. This could involve correlating drug response with genomic and proteomic data from cancer cell lines and patient tumors. Such studies could identify biomarkers that predict which patients are most likely to benefit from CKD-602 treatment. Furthermore, investigating the genetic basis of resistance to CKD-602 could lead to the development of strategies to overcome or prevent the emergence of drug-resistant tumors. patsnap.com

Potential for Repurposing or Novel Applications in Non-Oncological Research Contexts

Currently, the research and clinical application of CKD-602 are firmly rooted in oncology. There is a lack of academically supported evidence to suggest its potential for repurposing in non-oncological diseases. The mechanism of action of CKD-602, which involves inducing DNA damage in proliferating cells, makes it inherently more suitable for treating cancer than non-cancerous conditions where such a cytotoxic effect would likely be detrimental. While some topoisomerase inhibitors have been investigated for other applications, such as antiviral or antiparasitic agents, there is no specific research to date that supports a similar role for CKD-602. Therefore, the exploration of CKD-602 in non-oncological contexts remains a largely unexplored and speculative area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.